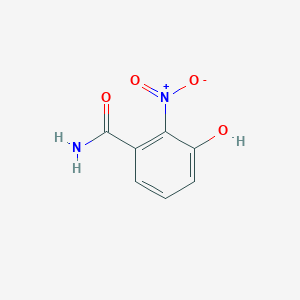
(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an aminomethyl group attached to a dimethylbutanoic acid backbone, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral precursor, which can be derived from natural amino acids or synthesized through asymmetric synthesis.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors for better control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, differing in its spatial configuration.
2-(Aminomethyl)-3,3-dimethylbutanoic acid: The non-chiral version without the hydrochloride salt.
Uniqueness: ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-chiral or free base counterparts.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3,3-dimethylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(4-8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
Clave InChI |
WHBQKHHMDXKGKD-NUBCRITNSA-N |
SMILES isomérico |
CC(C)(C)[C@H](CN)C(=O)O.Cl |
SMILES canónico |
CC(C)(C)C(CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


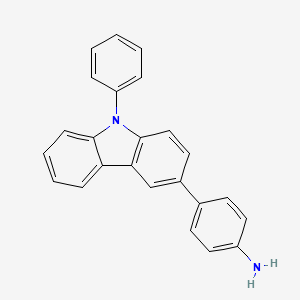


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
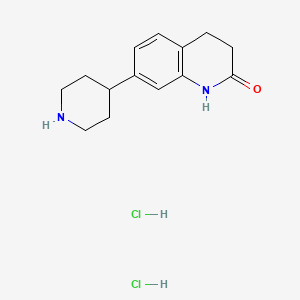
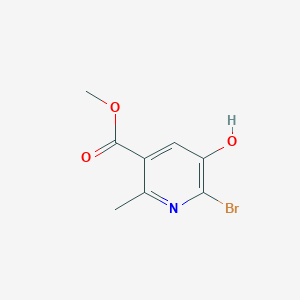
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
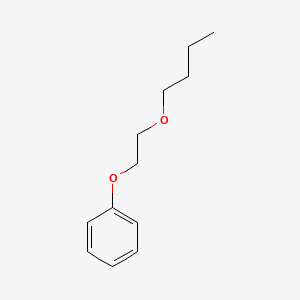
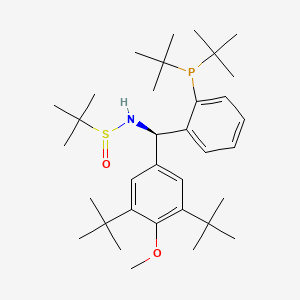

![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
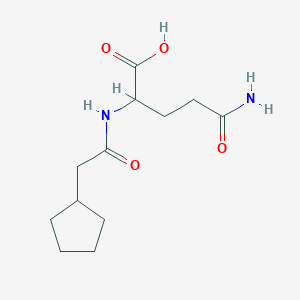
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
